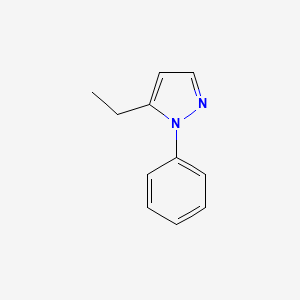

5-ethyl-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-ethyl-1-phenylpyrazole |

InChI |

InChI=1S/C11H12N2/c1-2-10-8-9-12-13(10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 |

InChI Key |

HZHNCDCPINLLOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

The Significance of Pyrazole Heterocycles As Privileged Scaffolds

In the realm of medicinal chemistry, the term "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, thereby serving as a versatile foundation for the development of new therapeutic agents. nih.govbohrium.com Pyrazole (B372694) and its derivatives have earned this distinction due to their wide-ranging biological activities and favorable physicochemical properties. nih.govbohrium.comresearchgate.netnih.gov

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a key structural feature in numerous FDA-approved drugs. researchgate.net These include well-known medications such as the anti-inflammatory drug celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil. researchgate.net The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in drug discovery. nih.gov Furthermore, the ability to introduce various substituents onto the pyrazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. nih.gov

The versatility of the pyrazole scaffold extends beyond medicinal chemistry into agrochemistry, where pyrazole-based compounds have been developed as effective insecticides and herbicides. researchgate.net Their importance is also recognized in coordination chemistry and materials science. researchgate.net

Below is an interactive table showcasing some prominent FDA-approved drugs containing a pyrazole moiety:

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory researchgate.net |

| Apixaban | Anticoagulant researchgate.net |

| Sildenafil | Erectile Dysfunction researchgate.net |

| Rimonabant | Anti-obesity researchgate.net |

| Difenamizole | Analgesic researchgate.net |

| Baricitinib | Rheumatoid Arthritis, Alopecia, COVID-19 nih.gov |

| Erdafitinib | Bladder Cancer nih.gov |

| Lenacapavir | HIV-1 Infection nih.gov |

Historical Development and Evolution of Phenylpyrazole Chemistry

The history of phenylpyrazole chemistry is closely intertwined with the development of synthetic organic chemistry and the quest for new bioactive molecules. Phenylpyrazoles are characterized by a central pyrazole (B372694) ring with a phenyl group attached to one of the nitrogen atoms. nucleos.comwikipedia.org

A significant milestone in the evolution of phenylpyrazole chemistry was the discovery of their insecticidal properties. nucleos.comwikipedia.org This led to the development of a class of broad-spectrum insecticides, with fipronil (B1672679) being a prominent example. nucleos.comwikipedia.org The mode of action of these insecticides involves the blockade of GABA-gated chloride channels in insects, a mechanism that is less potent in mammals, providing a degree of selective toxicity. wikipedia.org The development of phenylpyrazole insecticides was driven by the need to overcome growing resistance to existing pesticide classes. nucleos.comwikipedia.org

The synthesis of phenylpyrazoles has also evolved over time. Early methods often involved the condensation of phenylhydrazine (B124118) with 1,3-dicarbonyl compounds. Modern synthetic strategies offer greater control and efficiency, allowing for the creation of a diverse array of substituted phenylpyrazoles. For instance, a common route involves the reaction of substituted acetophenones with diethyl oxalate, followed by cyclization with phenylhydrazine. acs.orgnih.gov

Research Trajectory of 5 Ethyl 1 Phenyl 1h Pyrazole Within Substituted Pyrazole Derivatives

Overview of Established Synthetic Routes for Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. acs.orgnih.govbeilstein-journals.org This method, famously known as the Knorr pyrazole synthesis, dates back to 1883 and remains a robust and straightforward approach. nih.govjk-sci.com The reaction involves the condensation of a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound with a hydrazine, leading to the formation of the pyrazole ring. acs.orgbeilstein-journals.org A primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can potentially lead to two different regioisomers. nih.gov The choice of solvent and catalyst can significantly influence the reaction outcome. For instance, conducting the reaction in aprotic dipolar solvents has been shown to improve regioselectivity compared to traditional protic solvents like ethanol. nih.govbeilstein-journals.org

The versatility of this method is demonstrated by the wide array of functional groups tolerated on both the dicarbonyl and hydrazine components. Various catalysts, including acids, bases, and more recently, nano-catalysts, have been employed to enhance the efficiency and greenness of the process. nih.gov

| Reactants | Conditions | Product | Key Features |

| 1,3-Diketone, Hydrazine | Acid or Base Catalyst | Substituted Pyrazole | Well-established, versatile, potential regioselectivity issues. nih.govjk-sci.com |

| β-Ketoester, Hydrazine | Acid Catalyst | Pyrazolone (B3327878) | Often leads to pyrazolone derivatives. tsijournals.com |

| α,β-Unsaturated Ketone, Hydrazine | Various | Pyrazole (after oxidation of pyrazoline intermediate) | Involves a pyrazoline intermediate that requires an oxidation step. beilstein-journals.org |

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like pyrazoles in a single, efficient step. srce.hrnih.gov These reactions offer significant advantages, including operational simplicity, time and energy savings, and high atom economy. researchgate.net MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or a hydrazone, which then undergoes cyclization. growingscience.com

For example, a three-component reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine derivative can directly yield highly functionalized pyrazoles. nih.govrsc.org The use of various catalysts, including reusable solid catalysts like ZrO2 nanoparticles, can further enhance the sustainability of these processes. srce.hr

| Components | Catalyst/Conditions | Product Type | Advantages |

| Aldehyde, Malononitrile, Hydrazine Hydrate, β-Ketoester | ZrO2 nanoparticles, Room Temperature | Pyrano[2,3-c]pyrazole | High yield, reusable catalyst, environmentally benign. srce.hrrsc.org |

| Enaminone, Aldehyde, Hydrazine Hydrochloride | Ammonium Acetate, Water | Polyfunctional Pyrazole | Green synthesis, simple procedure. nih.gov |

| Terminal Alkynes, Aromatic Aldehydes, Iodine, Hydrazines | One-pot | 3,5-Substituted Pyrazole | High regioselectivity, good yields. nih.gov |

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazole rings is no exception. wikipedia.org These methods often involve the C-H functionalization of pre-existing pyrazole rings or the catalyzed cyclization of appropriately functionalized precursors. Palladium, copper, and silver are among the most commonly used metals. wikipedia.org

Copper-catalyzed reactions, for example, can facilitate the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles. tsijournals.com Silver-catalyzed reactions have been employed for the synthesis of trifluoromethyl-substituted pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. acs.org Transition-metal catalysis offers access to pyrazole derivatives that may be difficult to obtain through classical methods and often proceeds with high efficiency and selectivity. wikipedia.org

| Catalyst System | Reactants | Reaction Type | Significance |

| Copper salts | β,γ-Unsaturated Hydrazones | Aerobic Oxidative Cyclization | Mild conditions, broad substrate scope. tsijournals.com |

| Silver salts | Trifluoromethylated Ynones, Hydrazines | Cyclization | Highly regioselective, excellent yields. acs.org |

| Palladium complexes | 2H-Azirines, Hydrazones | Ring-opening/Cyclization | Access to polysubstituted pyrazoles. tsijournals.com |

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis has gained significant traction as a green and powerful tool in organic synthesis. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions.

In the context of pyrazole synthesis, photoredox catalysis has been used to promote the reaction of hydrazines with Michael acceptors, using air as the terminal oxidant, to produce polysubstituted pyrazoles in high yields. Another innovative approach involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, which allows for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes. These methods highlight the potential of photoredox catalysis to provide access to pyrazole scaffolds through novel reaction pathways.

| Photocatalyst | Reactants | Reaction Type | Key Features |

| Ru(bpy)₃(PF₆)₂ | Hydrazones, 2-Bromo-1,3-dicarbonyls | [4+1] Annulation | Step-economical, mild conditions. |

| Eosin Y | α,β-Unsaturated Aldehydes, Nitrile Imines | [3+2] Cycloaddition/Norrish-type Fragmentation | Metal-free, green-light irradiation. |

| Not specified | Hydrazine, Michael Acceptors | Aerobic Annulation | Uses air as oxidant, environmentally benign. |

Synthesis of this compound Scaffolds

The synthesis of the specific target molecule, this compound, can be efficiently achieved by employing the classical Knorr pyrazole synthesis methodology.

Strategies Involving Ethyl Acetoacetate (B1235776) and Phenylhydrazine (B124118) Derivatives

The most direct and classical route to this compound involves the cyclocondensation reaction between ethyl 3-oxopentanoate (B1256331) (also known as β-ketovalerate) and phenylhydrazine. This reaction is an archetypal example of the Knorr pyrazole synthesis. jk-sci.comtsijournals.com

The mechanism proceeds via the initial reaction of the more nucleophilic nitrogen of phenylhydrazine with one of the carbonyl groups of ethyl 3-oxopentanoate to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring.

In this specific case, the reaction between ethyl 3-oxopentanoate and phenylhydrazine is expected to yield primarily two regioisomers: 5-ethyl-1-phenyl-1H-pyrazol-3-ol and 3-ethyl-1-phenyl-1H-pyrazol-5-ol. The formation of this compound would require a subsequent reduction step if a pyrazolone is formed. However, direct synthesis from a diketone precursor, 1-phenylpentane-1,3-dione, with hydrazine would be a more direct route to the non-hydroxylated pyrazole. For the purpose of this section, we will focus on the analogous and well-documented reaction of ethyl acetoacetate with phenylhydrazine, which yields 3-methyl-1-phenyl-5-pyrazolone. This reaction is often carried out in the presence of an acid catalyst, such as acetic acid, and can be performed under reflux conditions. tsijournals.com

More recently, green chemistry approaches have been applied to this reaction, utilizing catalysts like nano-ZnO, which can lead to excellent yields (up to 95%), short reaction times, and straightforward work-up procedures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product (Analogous) | Reference Findings |

| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid/Ethanol | 3-methyl-1-phenyl-5-pyrazolone | Classical Knorr synthesis conditions. tsijournals.com |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | 3-methyl-1-phenyl-5-pyrazolone | High yield (95%), short reaction time, green protocol. nih.gov |

To obtain the target compound This compound , the logical precursor would be 1-phenylpentane-1,3-dione reacting with hydrazine . The reaction of ethyl 3-oxopentanoate with phenylhydrazine , as discussed, would primarily lead to a pyrazolone derivative.

Formation from 1,3-Dicarbonyl Precursors

The most fundamental and widely utilized method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process historically known as the Knorr pyrazole synthesis. nih.govmdpi.commdpi.com This approach provides a direct route to polysubstituted pyrazoles. mdpi.commdpi.com

In the context of synthesizing this compound, this reaction involves the condensation of phenylhydrazine with an appropriate 1,3-dicarbonyl precursor. The dicarbonyl compound must contain an ethyl group and a hydrogen at the positions that will become C5 and C3 of the pyrazole ring, respectively. A suitable precursor for this specific target would be 1-phenyl-1,3-hexanedione. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

The general reaction is versatile, and various substituted pyrazoles can be obtained by modifying the substituents on both the hydrazine and the 1,3-dicarbonyl compound. mdpi.com For instance, reacting substituted acetylacetone (B45752) with various hydrazines has been shown to produce 1,3,5-substituted pyrazoles in good to excellent yields (70–95%). mdpi.com An iodine-promoted cascade reaction of 1,3-dicarbonyls with oxamic acid thiohydrazides represents a more complex, yet effective, variation for producing highly functionalized pyrazoles under mild conditions. mdpi.comrsc.org

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Precursors

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Catalyst/Conditions | Product Type | Yield | Reference |

| Phenylhydrazine | 1-Phenyl-1,3-hexanedione | Acid or Base Catalyst, Reflux | 5-ethyl-1,3-diphenyl-1H-pyrazole | Varies | nih.gov |

| 2,4-Dinitrophenylhydrazine | Acetylacetone | LiClO4, Ethylene Glycol, RT | 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Good to Excellent | mdpi.com |

| Hydrazine Derivatives | Substituted 1,3-diketones | Ethylene Glycol, RT | 1,3,5-substituted pyrazoles | 70-95% | mdpi.com |

| Oxamic acid thiohydrazides | Various 1,3-dicarbonyls | Iodine, TsOH | 3,4-dicarbonyl-substituted pyrazoles | Not Specified | mdpi.comrsc.org |

Derivatization from Pyrazole Carboxylates and Related Intermediates

An alternative synthetic strategy involves the construction of the pyrazole ring with a functional group that can be later converted to the desired ethyl group. Pyrazole carboxylates are common and versatile intermediates for this purpose. nih.govsrce.hrrsc.org

The synthesis can begin with the formation of a pyrazole-3-carboxylate or a pyrazole-5-carboxylate. For example, reacting an arylhydrazine with a β-ketoester, such as ethyl 2,4-dioxo-3-phenylhexanoate, can yield a 1-aryl-5-phenyl-1H-pyrazole-3-carboxylate. srce.hr Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can be synthesized from the reaction of ETHYL (2E)-CHLORO(PHENYLHYDRAZONO)ACETATE and malononitrile. chemicalbook.com

Once the pyrazole carboxylate intermediate is formed, a multi-step derivatization is required to introduce the ethyl group. This typically involves:

Reduction of the Ester : The ethyl carboxylate group (-COOEt) is reduced to a primary alcohol (-CH₂OH).

Activation of the Alcohol : The resulting hydroxymethyl group is converted into a better leaving group, such as a tosylate or a halide (e.g., -CH₂Cl or -CH₂Br).

Reduction or Alkylation : The activated intermediate is then subjected to reduction to form a methyl group, which would then require a subsequent homologation step, or more directly, it can be used in a coupling reaction with an appropriate organometallic reagent to install the ethyl group.

A more direct approach involves the functionalization of a pre-existing pyrazole core. For instance, N-alkylation of asymmetrically substituted 1H-pyrazoles, such as 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylates, can be performed regioselectively. nih.govrsc.org The resulting N-alkylated pyrazole carboxylate can then undergo further modifications, such as Suzuki cross-coupling reactions, to build more complex structures. nih.govrsc.org

Regioselectivity and Stereochemical Control in this compound Synthesis

When synthesizing asymmetrically substituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the issue of regioselectivity is of paramount importance. mdpi.com The reaction can potentially yield two different regioisomers. For example, the condensation of phenylhydrazine with an unsymmetrical 1,3-diketone can result in either the 1,3- or 1,5-disubstituted pyrazole isomer. mdpi.comingentaconnect.com

The outcome of the reaction is governed by several factors:

Steric and Electronic Effects : The regioselectivity is influenced by the steric bulk and electronic properties of the substituents on the 1,3-dicarbonyl precursor. ingentaconnect.com The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons. Generally, the less sterically hindered carbonyl group is attacked preferentially.

Hydrazine Nucleophilicity : In phenylhydrazine, the terminal -NH₂ group is typically more nucleophilic than the -NHPh group. Under neutral or basic conditions, the -NH₂ group attacks first. ingentaconnect.com

Reaction Conditions (pH) : The reaction conditions, particularly the pH, can significantly alter the regiochemical outcome. Under acidic conditions, the more basic -NH₂ group of phenylhydrazine can be protonated, which deactivates it. This forces the less basic -NHPh group to act as the initial nucleophile, leading to the opposite regioisomer. ingentaconnect.com

Solvent Effects : The choice of solvent has been shown to have a dramatic impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been found to significantly improve the regioselectivity in favor of one isomer, often achieving ratios as high as 99:1. conicet.gov.ar

Stereochemical control is primarily a concern for substituents on the pyrazole ring that contain chiral centers, rather than the aromatic ring itself. However, achieving high regioselectivity is the key to ensuring the correct constitutional isomer, like this compound, is the major product. mdpi.comscholaris.ca

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Condition | Outcome | Reference |

| pH | Neutral / Basic | Attack by more nucleophilic N-atom (e.g., -NH₂) is favored. | ingentaconnect.com |

| pH | Acidic | Protonation of more basic N-atom; attack by less basic N-atom (e.g., -NHPh) occurs. | ingentaconnect.com |

| Solvent | Ethanol | Often results in a mixture of regioisomers. | conicet.gov.ar |

| Solvent | Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity, favoring a single isomer (up to 99:1). | conicet.gov.ar |

| Substituents | Steric Hindrance | Attack is favored at the less sterically hindered carbonyl group. | ingentaconnect.com |

Green Chemistry Principles in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles to develop more sustainable and environmentally friendly methodologies. rsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dergipark.org.tr

Key green strategies in pyrazole synthesis include:

Energy-Efficient Techniques : Microwave (MW) irradiation and ultrasound-assisted synthesis have emerged as powerful tools. rsc.orgdergipark.org.trnih.gov These methods often lead to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov For example, a microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives showed a reaction time of 1.4 hours and an 80% yield, outperforming conventional methods. nih.gov

Green Solvents and Catalysts : There is a strong focus on replacing toxic organic solvents with more benign alternatives. Water has been successfully used as a solvent for the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles, offering a simple, efficient, and non-toxic option. rsc.org Catalyst-free multicomponent reactions in water under ultrasonic irradiation have also been reported with excellent yields. nih.gov The use of biodegradable catalysts, such as l-tyrosine, further enhances the green credentials of these synthetic routes. nih.gov

Solvent-Free Conditions : Performing reactions without a solvent minimizes waste and simplifies purification. The synthesis of substituted pyrazoles using a ZnO nano-catalyst under microwave-assisted, solvent-free conditions has been demonstrated to be highly effective. pharmacophorejournal.com

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Analogs

| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |

| Conventional | SnCl₂ | Not Specified | 80 °C Heating | 1.4 hours | 80% | nih.gov |

| Microwave | SnCl₂ | Not Specified | Microwave Irradiation | Not Specified | Not Specified | nih.gov |

| Ultrasound | Catalyst-Free | Water | Ultrasonic Irradiation | Not Specified | Excellent | nih.gov |

| Conventional | None | Ethanol | Reflux | 8 hours | Varies | srce.hr |

| Green | ZnO Nano-catalyst | Solvent-Free | Microwave Irradiation | 2-4 minutes | 81-89% | dergipark.org.trpharmacophorejournal.com |

| Green | l-tyrosine | H₂O–ethanol | Microwave Irradiation | Not Specified | Good | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring's reactivity towards electrophiles and nucleophiles is a cornerstone of its chemical versatility. The electron distribution within the ring dictates the preferred positions for substitution.

Electrophilic Substitution: The pyrazole nucleus is an aromatic heterocycle with an excess of π-electrons, which generally favors electrophilic substitution. mdpi.com In substituted pyrazoles, the C4-position is typically the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. chemicalbook.com This is because the presence of two adjacent nitrogen atoms reduces the electron density at C3 and C5. chemicalbook.com Protonation of the pyrazole ring in strong acid forms pyrazolium (B1228807) cations, which then preferentially undergo electrophilic substitution at the C3 position. chemicalbook.com For 1,5-disubstituted pyrazoles, electrophilic substitution, such as halogenation, occurs at the C4 position. acs.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrazole ring itself are less common unless activated by electron-withdrawing groups. However, the phenyl group attached to the pyrazole can undergo nucleophilic substitution. For instance, the sulfonyl chloride group (-SO₂Cl) is highly electrophilic and allows for nucleophilic substitution with various nucleophiles like amines, alcohols, and thiols. vulcanchem.com The synthesis of 1-phenyl-1H-pyrazole-5-sulfonyl chloride is typically achieved through the sulfonation of 1-phenyl-1H-pyrazole. vulcanchem.com Furthermore, pyrazolo[1,5-a]pyrimidines, which are fused pyrazole systems, undergo nucleophilic substitution at the C3 and C6 positions. du.edu.eg

A summary of substitution reactions on the pyrazole ring is presented in the table below.

| Reaction Type | Position of Attack | Reagents/Conditions | Product Type |

| Electrophilic Substitution | C4 | Halogens (e.g., Cl₂, Br₂) | 4-Halo-1,5-disubstituted pyrazoles |

| Electrophilic Substitution (in strong acid) | C3 | Varies | 3-Substituted pyrazolium salts |

| Nucleophilic Substitution (on substituent) | C5 (of sulfonyl chloride) | Amines, Alcohols, Thiols | Sulfonamides, Sulfonate esters, Thioesters |

| Nucleophilic Substitution (fused systems) | C3, C6 | Varies | Substituted pyrazolo[1,5-a]pyrimidines |

Functional Group Interconversions of Ethyl and Phenyl Substituents

The ethyl and phenyl groups of this compound offer additional sites for chemical modification, allowing for the introduction of a wide range of functional groups and the synthesis of diverse derivatives.

Functional groups attached to the pyrazole core, often introduced via the ethyl or phenyl substituents, can undergo standard transformations like hydrolysis, amidation, and esterification.

Hydrolysis: Pyrazole ester derivatives are susceptible to hydrolysis. For example, pyrazolyl benzoic acid esters can be rapidly hydrolyzed in aqueous buffer to the corresponding pyrazol-3-ol. scispace.com Similarly, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be hydrolyzed using sodium hydroxide (B78521) to yield the corresponding carboxylic acid. google.com

Amidation: Amide derivatives of pyrazole can be synthesized through various methods. One approach involves the conversion of a pyrazole carboxylic acid to its acid chloride, which then reacts with an amine to form the amide. researchgate.net Another method is the oxidative amidation of pyrazole carbaldehydes with amines in the presence of an oxidant like hydrogen peroxide. nih.govbeilstein-journals.org This has been used to synthesize pyrazole-pyridine conjugates with amide tethers. beilstein-journals.org

Esterification: Pyrazole esters can be prepared by reacting a pyrazole carboxylic acid chloride with an alcohol. researchgate.net For instance, pyrazole ester derivatives have been synthesized as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase. nih.govnih.gov

The table below summarizes these functional group interconversions.

| Reaction | Starting Material | Reagent(s) | Product |

| Hydrolysis | Pyrazolyl benzoic acid ester | Aqueous buffer (pH=8) | Pyrazol-3-ol |

| Hydrolysis | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | Sodium hydroxide | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| Amidation | Pyrazole-3-carboxylic acid chloride | Amine (e.g., NH₃) | Pyrazole-3-carboxamide |

| Oxidative Amidation | Pyrazole-3-carbaldehyde, 2-aminopyridine | Hydrogen peroxide | N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide |

| Esterification | Pyrazole-3-carboxylic acid chloride | Alcohol (e.g., ethanol) | Ethyl pyrazole-3-carboxylate |

The ethyl group on the pyrazole ring can be a site for both reduction and oxidation reactions, leading to different functionalities.

Reduction: The ethyl group itself is generally stable to reduction. However, other functional groups on the pyrazole ring or its substituents can be reduced. For example, a nitro group on the phenyl ring can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.

Selective Oxidation: The ethyl group can be oxidized to a ketone. For instance, an isoxazole (B147169) derivative can be converted to a pyrazole, which is then oxidized using the Dess-Martin reagent to produce a ketone derivative. scispace.com The aldehyde group of pyrazole-4-carbaldehydes can be oxidized to a carboxylic acid. ineosopen.org

Organometallic reagents, particularly Grignard reagents, are crucial for forming new carbon-carbon bonds on pyrazole derivatives. These reactions are among the most important methods for C-C bond formation. alevelchemistry.co.uk They can be used to introduce alkyl or aryl groups to the pyrazole system, often by reacting with a carbonyl group. alevelchemistry.co.ukresearchgate.net While there is limited specific information on Grignard reactions directly on this compound, the general reactivity of Grignard reagents with pyrazole derivatives containing carbonyl functionalities is well-established. researchgate.netsigmaaldrich.com For example, the addition of a Grignard reagent to a carbonyl group on a pyrazole derivative proceeds through a six-membered ring transition state to form an alcohol. alevelchemistry.co.uk

Cyclization Reactions and Annulation Strategies for Fused Pyrazole Systems

The pyrazole ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These reactions often involve the substituents on the pyrazole ring participating in cyclization processes.

Cyclization Reactions: Arylhydrazones of certain enynones can be cyclized by heating in polar solvents to selectively form 1,5-disubstituted 3-styrylpyrazoles. rsc.org The cyclization of arylhydrazones at the triple bond is the most thermodynamically favorable pathway. rsc.org

Annulation Strategies: Annulation reactions are efficient in building complex cyclic compounds. researchgate.net A stereoselective (3+2) annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole fused spiroketals. researchgate.netrsc.org Other strategies include Cu-catalyzed oxidative [3+2] annulation to access isoquinolines-fused pyrazoles and Ni-catalyzed preparation of pyrazolo[5,1-a]isoquinolines. nih.gov

The table below provides examples of cyclization and annulation reactions.

| Reaction Type | Reactants | Conditions | Product |

| Cyclization | Arylhydrazones of 1,5-disubstituted pent-1-en-4-yn-1-ones | High-boiling polar solvents (e.g., DMF) | 1,5-disubstituted 3-styrylpyrazoles |

| (3+2) Annulation | 4-Bromo pyrazolones, Benzofuran-derived azadienes | Base | Pyrazole fused spiroketals |

| Oxidative [3+2] Annulation | 1-Aryl-2-(1H-pyrazol-1-yl)ethan-1-ones, 2-bromo aldehydes | Ni-catalyst | Pyrazolo[5,1-a]isoquinolines |

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1 Phenyl 1h Pyrazole Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 5-ethyl-1-phenyl-1H-pyrazole framework.

In the ¹H NMR spectrum of related pyrazole (B372694) derivatives, the protons of the ethyl group typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic splitting pattern due to spin-spin coupling. srce.hr For instance, in ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the methyl protons present as a triplet at approximately 1.22 ppm, while the methylene protons are observed as a quartet around 4.20 ppm. rsc.org The proton on the pyrazole ring (Pz-H) typically appears as a singlet. rsc.org Aromatic protons from the phenyl group attached to the pyrazole ring generally resonate in the downfield region of the spectrum. smolecule.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the ethyl group show distinct signals, as do the carbons of the pyrazole and phenyl rings. In a representative pyrazole compound, the methyl carbon of an ethyl ester appears around 13.8 ppm, and the methylene carbon at about 60.7 ppm. rsc.org The carbon atoms within the pyrazole and phenyl rings exhibit signals in the aromatic region of the spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazole Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (ethyl) | ~1.2-1.4 (t) | ~14 |

| CH₂ (ethyl) | ~4.2-4.5 (q) | ~61 |

| Pyrazole-H | ~7.0 | ~105 |

| Aromatic-H | ~7.2-7.8 (m) | ~125-147 |

| C=O (ester) | - | ~161 |

Note: Data are approximate and can vary based on the specific derivative and solvent used. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For pyrazole derivatives, characteristic IR absorption bands confirm the presence of specific structural features. For example, the C=O stretching vibration of an ester group is typically observed in the range of 1702–1739 cm⁻¹. srce.hr The C=N stretching vibration within the pyrazole ring appears around 1584–1604 cm⁻¹. srce.hr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectra of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied to understand their electronic properties. researchgate.netresearchgate.netrri.res.in These compounds typically exhibit absorption bands in the UV region, which can be influenced by the nature and position of substituents on the pyrazole and phenyl rings. researchgate.netresearchgate.netrri.res.in

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the mass spectrum of a pyrazole derivative will show a molecular ion peak (M+) corresponding to the mass of the intact molecule. srce.hr The fragmentation of the molecular ion produces a series of daughter ions, and the analysis of these fragments helps to piece together the molecular structure. For example, the mass spectrum of ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed a molecular ion peak at m/z 280. srce.hr

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

These studies have revealed that the pyrazole ring is essentially planar. nih.gov For example, in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the compound crystallizes in the monoclinic system with the space group P2₁/c. tandfonline.comtandfonline.com The crystal structure is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions. tandfonline.comtandfonline.com In another example, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is inclined at an angle of 82.82 (10)° with respect to the phenyl ring, and the crystal packing is consolidated by pairs of intermolecular C—H⋯O hydrogen bonds. nih.gov

Table 2: Crystallographic Data for a Representative Pyrazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.141(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.2777(18) |

| β (°) | 97.816(14) |

| Z | 4 |

Note: Data from a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. tandfonline.comtandfonline.com

Theoretical and Computational Investigations of 5 Ethyl 1 Phenyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet robust framework for analyzing the properties of pyrazole (B372694) derivatives. Calculations are typically performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to yield reliable results for optimized geometry, energy, and electronic properties. materialsciencejournal.org

Studies on structurally similar molecules, such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and various 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, establish a clear methodology. researchgate.netcambridge.org The optimized geometry of 5-ethyl-1-phenyl-1H-pyrazole would feature a planar pyrazole ring, with the attached phenyl and ethyl groups adopting specific conformations to minimize steric hindrance. The phenyl ring is typically twisted out of the plane of the pyrazole ring. cambridge.org This relative orientation is a key determinant of the molecule's crystal packing and intermolecular interactions.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| N-N Bond Length (pyrazole) | 1.37 - 1.39 Å | Typical for pyrazole rings, indicating partial double bond character. nih.gov |

| C-N Bond Length (pyrazole ring) | 1.29 - 1.38 Å | Reflects the aromatic nature and electron delocalization within the ring. nih.gov |

| N-C(phenyl) Bond Length | ~1.38 Å | Indicates conjugation between the pyrazole and phenyl rings. nih.gov |

| Pyrazole-Phenyl Dihedral Angle | 3-74° | Varies depending on substituents and crystal packing forces, affecting conjugation. researchgate.net |

For 1H-pyrazoles substituted at the 3 and 5 positions, annular tautomerism is a key consideration. nih.gov This phenomenon involves the migration of the pyrazole N-H proton between the two nitrogen atoms, leading to two different tautomeric forms. While this compound is N-substituted, precluding this specific tautomerism, the principles governing stability in related systems are informative.

In analogous 3(5)-substituted-1H-pyrazoles, the position of the tautomeric equilibrium is dictated by the electronic nature of the substituents and the surrounding environment (solvent polarity, hydrogen bonding). nih.govacs.org Theoretical calculations show that electron-withdrawing groups tend to favor the tautomer where the N-H bond is at the nitrogen further away from the substituent. Conversely, electron-donating groups stabilize the tautomer with the N-H bond adjacent to them. nih.gov These preferences are driven by the maximization of the aromaticity of the pyrazole ring and the stabilization afforded by intramolecular hydrogen bonds. nih.gov For instance, in studies of 3(5)-disubstituted-1H-pyrazoles, the tautomer with an ester or amide group at position 3 was found to be more stable in the crystal state for methyl and amino derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For phenyl-pyrazole systems, the HOMO is typically delocalized over the entire molecule, including both the pyrazole and phenyl rings, while the LUMO is often concentrated on the pyrazole ring and any electron-withdrawing substituents. materialsciencejournal.orgmaterialsciencejournal.org This distribution determines the sites susceptible to electrophilic and nucleophilic attack. DFT calculations on similar pyrazole derivatives provide expected values for these energy levels.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. mdpi.com |

| ELUMO | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | ~4.3 to 4.5 | Indicates moderate kinetic stability and chemical reactivity. |

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. semanticscholar.org

For this compound, the MEP map would show the most negative potential localized on the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, making it the primary site for protonation and electrophilic attack. cambridge.org The hydrogen atoms of the ethyl group and the phenyl ring would exhibit positive potential, rendering them potential sites for interaction with nucleophiles. The phenyl ring itself would display a complex potential surface, influenced by the delocalized π-system. materialsciencejournal.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.org By analyzing the critical points in the electron density, QTAIM can characterize the nature of chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. wiley-vch.de

An analysis of the pyrazole ring in similar compounds using QTAIM would reveal bond critical points (BCPs) between all adjacent atoms, confirming the ring's connectivity. conicet.gov.ar The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), quantify the nature of each bond.

N-N and C-N bonds: These would exhibit characteristics of polar covalent bonds, with a negative Laplacian value indicating charge concentration, typical of shared interactions.

C-C bonds: These would show clear covalent character. QTAIM analysis is particularly useful for quantifying weaker intermolecular interactions, providing a theoretical basis for the supramolecular assemblies discussed in the next section. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, the absence of strong hydrogen bond donors like N-H means that weaker interactions dictate the supramolecular assembly. cambridge.org

Key interactions identified in analogous crystal structures include:

π-π Stacking: The aromatic phenyl and pyrazole rings can stack in parallel or anti-parallel arrangements, contributing significantly to crystal stability. conicet.gov.ar

C-H···π Interactions: Hydrogen atoms from the ethyl group or the phenyl ring can interact with the π-electron clouds of adjacent pyrazole or phenyl rings. cambridge.org

C-H···N Hydrogen Bonds: The acidic hydrogen atoms on the phenyl ring can form weak hydrogen bonds with the basic nitrogen atom (N2) of the pyrazole ring on a neighboring molecule, often forming specific patterns or synthons. cambridge.org

Exploration of Biological Activities of 5 Ethyl 1 Phenyl 1h Pyrazole Derivatives in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

Derivatives of 5-ethyl-1-phenyl-1H-pyrazole have been the focus of numerous in vitro studies to determine their efficacy against a range of microbial pathogens. These investigations have unveiled promising antibacterial and antifungal properties, highlighting the potential of this chemical class in the development of new antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

A number of this compound derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel pyrazole (B372694) derivatives were synthesized and screened for their antibacterial properties against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com Notably, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed activity against E. coli and P. aeruginosa that was comparable to the standard drug ampicillin. nih.gov

Another study highlighted that certain pyrazole derivatives exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher inhibition against the tested strains. semanticscholar.org The evaluation of 3,4-disubstituted pyrazole derivatives also revealed significant antibacterial properties, with some compounds being highly sensitive to the selected microbes. semanticscholar.org Furthermore, pyrazolyl-thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with several compounds showing good activity against Proteus mirabilis and Staphylococcus aureus. acs.org

The antimicrobial screening of various pyrazole derivatives has consistently shown their potential. For instance, some synthesized compounds exhibited good activity against both S. aureus and E. coli. researchgate.net Hydrazones of 1-phenyl-4-pyrazolecarbaldehydes have also shown a pronounced effect on strains of S. aureus ATCC 25923 and E. coli ATCC 25922. biointerfaceresearch.com

| Compound | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | MIC = 0.038 µmol/mL (comparable to Ampicillin) | nih.gov |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | MIC = 0.067 µmol/mL (comparable to Ampicillin) | nih.gov |

| 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one | Bacillus subtilis | Potent activity | nih.gov |

| 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one | Escherichia coli | Potent activity | nih.gov |

| 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one | Pseudomonas aeruginosa | Potent activity | nih.gov |

Antifungal Efficacy Against Fungal Pathogens

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their in vitro antifungal activity. One study reported that ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited more potent activity against Candida parapsilosis than the standard antifungal drug fluconazole. nih.gov The same study also tested a series of pyrazole derivatives against Candida albicans and Candida tropicalis. nih.gov

Further research has shown that some pyrazole derivatives possess inhibitory effects on various Candida strains, including Candida parapsilosis, Candida tropicalis, and Candida glabrata. mdpi.com The antifungal screening of 3,4-disubstituted pyrazole derivatives demonstrated a significant inhibitory effect on the growth of Candida albicans and Aspergillus niger. semanticscholar.org Similarly, certain pyrazolyl-thiazole derivatives have shown good activity against A. niger. acs.org The evaluation of hydrazones of 1-phenyl-4-pyrazolecarbaldehydes also revealed a pronounced effect on fungi of the genus Candida. biointerfaceresearch.com

| Compound | Fungal Pathogen | Activity/Observation | Reference |

|---|---|---|---|

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | MIC = 0.015 µmol/mL (more active than Fluconazole) | nih.gov |

| Various Pyrazole Derivatives | Candida parapsilosis, C. tropicalis, C. glabrata | Inhibitory effects observed | mdpi.com |

| 3,4-disubstituted pyrazole derivatives | Candida albicans, Aspergillus niger | Significant inhibitory effect | semanticscholar.org |

| 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one | Aspergillus niger | Potent activity | nih.gov |

| 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one | Candida albicans | Potent activity | nih.gov |

Anticancer and Cytotoxicity Evaluations (In Vitro Cell Lines)

The anticancer potential of this compound derivatives has been investigated against various human cancer cell lines. A study involving novel pyrazole-indole hybrids demonstrated good-to-excellent antitumor activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cells. nih.govacs.org Specifically, two compounds, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, showed excellent inhibition against the HepG2 cancer cell line with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were more potent than the standard drug doxorubicin. nih.gov

Another series of novel pyrazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against MCF-7, NCI-H460, and HeLa cancer cell lines. nih.gov One of the analogues demonstrated superior cytotoxicity with IC50 values of 7.01±0.60μM for HeLa, 8.55±0.35μM for NCI-H460, and 14.31±0.90 for MCF-7 cell lines. nih.gov Furthermore, 1,5-diaryl pyrazole derivatives have been screened for their in vitro anticancer activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines, with some compounds showing activity against these cell lines. mdpi.com

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 6.1 ± 1.9 | nih.gov |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 7.9 ± 1.9 | nih.gov |

| Ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylate analogue | HeLa (Cervical) | 7.01 ± 0.60 | nih.gov |

| NCI-H460 (Lung) | 8.55 ± 0.35 | nih.gov | |

| MCF-7 (Breast) | 14.31 ± 0.90 | nih.gov |

Anti-inflammatory Properties (In Vitro Models)

The anti-inflammatory potential of this compound derivatives has been explored through various in vitro models. The pyrazole nucleus is a key feature in several established anti-inflammatory drugs. mdpi.comjst.go.jp In vitro studies often involve assessing the inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway.

A study on 1,5-diaryl pyrazole derivatives evaluated their ability to inhibit the COX-2 enzyme. mdpi.com Two compounds from this series exhibited excellent COX-1 inhibitory activity, and one showed significant human COX-2 inhibition with a high selectivity index. mdpi.com Another study synthesized pyrazole-hydrazone derivatives and evaluated their anti-inflammatory activity, with one compound showing excellent protection against inflammation. researchgate.net The anti-inflammatory effectiveness of some hydrazone derivatives was also assessed through the inhibition of bovine serum albumin denaturation, with several compounds exhibiting significant IC50 values. doi.org

| Compound/Derivative Series | In Vitro Model/Target | Observation | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrazole derivatives | COX-1 and COX-2 Enzyme Inhibition | Compounds T3 and T5 showed excellent COX-1 inhibition (IC50 of 4.655µM and 5.596 µM respectively). Compound T5 showed a selectivity index of 7.16 for COX-2. | mdpi.com |

| Pyrazole-hydrazone derivatives | Protein Denaturation Inhibition | Compound 4h exhibited excellent anti-inflammatory activity. Compounds 4g-i had IC50 values of 36.25, 31.29, and 34.58 µg/mL, respectively. | doi.org |

| 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives | COX-1/COX-2 Isozyme Selectivity | Tested compounds showed equal inhibition to both isoforms. | jst.go.jp |

Antioxidant Activity Assays

Several in vitro assays have been employed to determine the antioxidant potential of this compound derivatives. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.comnih.gov

In one study, novel phenyl-pyrazolone derivatives were shown to have marked antioxidant capacity using EPR-based free radical scavenging assays with DPPH. mdpi.com Another investigation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed their potential as antioxidants in DPPH, nitric oxide, and superoxide (B77818) scavenging assays. nih.gov Furthermore, a series of pyrazole derivatives were synthesized and their antioxidant activity was evaluated by DPPH radical scavenging, with monohydroxy and substituted derivatives exhibiting better free-radical scavenging ability. researchgate.net The antioxidant activity of other pyrazole derivatives has also been confirmed through DPPH assays, reducing power, and DNA protection assays. nih.gov

| Compound/Derivative Series | Antioxidant Assay | Observation | Reference |

|---|---|---|---|

| Novel phenyl-pyrazolone derivatives | DPPH radical scavenging (EPR-based) | Marked antioxidant capacity observed. | mdpi.com |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, and superoxide scavenging assays | Showed potential as antioxidants. | nih.gov |

| Monohydroxy and 2,4-dichlorine pyrazole derivatives | DPPH assay | Exhibited better free-radical scavenging ability. | researchgate.net |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | DPPH radical scavenging, reducing power, DNA protection | Found to exhibit good antioxidant activity. | nih.gov |

Enzyme Inhibitory Activity Profiles (e.g., Tyrosinase)

The inhibitory effects of this compound derivatives on various enzymes have been a subject of research, with a particular focus on tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. mdpi.comnih.gov

A study on carbothioamidopyrazole derivatives with different substituents on the pyrazole ring evaluated their activity as tyrosinase inhibitors. mdpi.com It was found that derivatives with a methyl group at the C-3 position showed the greatest inhibitory properties against tyrosinase, with one compound being twice as effective as the standard inhibitor, kojic acid. mdpi.com Another investigation into substituted pyrazole derivatives identified several compounds with moderate to potent tyrosinase inhibitory activity, with some 3-methyl-1,5-diaryl pyrazoles exhibiting considerably greater potencies. nih.gov Molecular docking studies suggest that these pyrazole derivatives may block tyrosinase activity by preventing substrate access to its active site. mdpi.com

| Compound/Derivative Series | Observation | Reference |

|---|---|---|

| Carbothioamidopyrazole derivative with methyl group at C-3 and hydroxyl group at C-5 | Showed twice the inhibitory effect of kojic acid. | mdpi.com |

| 3-Methyl-1,5-diaryl pyrazoles (P14, P17, P18) | Exhibited considerably greater potency compared to other tested compounds. | nih.gov |

| Sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds | Compounds 4c, 4d, and 4e had better tyrosinase inhibitory activity than kojic acid. Compound 4c had an IC50 of 30.14 µM. | unsoed.ac.id |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy

The biological potential of pyrazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with enhanced efficacy and selectivity. For derivatives of 1,5-disubstituted-1H-pyrazoles, including those related to the this compound scaffold, SAR studies have elucidated the key structural requirements for various biological activities, such as antimicrobial and anti-inflammatory actions. nih.govscirp.org The core pyrazole ring serves as a versatile scaffold, and modifications at various positions significantly influence the compound's interaction with biological targets. scirp.orgresearchgate.net

The substitution pattern on the pyrazole ring is a primary determinant of its chemical and biological properties. researchgate.net Key positions for substitution that affect the molecule's reactivity and bioactivity include the N1 and C5 positions, which are central to the this compound structure, as well as the C3 and C4 positions. researchgate.net

Impact of Substituent Effects on Bioactivity Profiles

For instance, in a series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, the nature of the substituent at the C5 position of the pyrazole ring was found to be critical for their antimicrobial activity. nih.govsrce.hr The presence of different aryl or heteroaryl groups at this position led to a wide range of potencies against various bacterial and fungal strains. nih.govsrce.hr

One notable finding was that a derivative bearing a 2,5-dimethylthiophen-3-yl group at the C5 position, namely ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, exhibited significant antibacterial activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug ampicillin. nih.govsrce.hr This suggests that the electron-rich and sterically defined thiophene (B33073) ring contributes favorably to the antibacterial action.

Furthermore, the antifungal activity of these pyrazole derivatives was also highly dependent on the C5 substituent. The compound ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated potent activity against the fungus C. parapsilosis, being more active than the reference drug fluconazole. nih.govsrce.hr This highlights the positive impact of halogen substituents, specifically a bromo and a chloro group on the phenyl ring at C5, on the antifungal profile.

The tables below summarize the in vitro antimicrobial activity of selected 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives, illustrating the structure-activity relationships.

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Substituent at C5 | Test Organism | MIC (µmol/mL) |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 2,5-dimethylthiophen-3-yl | E. coli | 0.038 nih.govsrce.hr |

| P. aeruginosa | 0.067 nih.govsrce.hr | ||

| Ampicillin (Reference) | - | E. coli | 0.033 nih.govsrce.hr |

| P. aeruginosa | 0.067 nih.govsrce.hr |

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Substituent at C5 | Test Organism | MIC (µmol/mL) |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 4-bromo-2-chlorophenyl | C. parapsilosis | 0.015 nih.govsrce.hr |

| Fluconazole (Reference) | - | C. parapsilosis | 0.020 nih.govsrce.hr |

In another study focusing on anti-inflammatory activity, the substituents at the C3 position of the pyrazole ring were shown to be significant. eijppr.com For 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole derivatives, the presence of a glycine (B1666218) ethyl ester group at the C3 position resulted in good anti-inflammatory activity, whereas a trifluorocarboxyhydrazide or an N-diethylaminoethylamine group at the same position led to moderate activity. eijppr.com

These findings underscore the principle that even subtle changes in the substitution pattern of the pyrazole core can lead to substantial differences in biological activity, providing a roadmap for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Potential Applications in Advanced Materials Science

Development of Organic Semiconductors and Functional Polymeric Materials

Pyrazole (B372694) derivatives are recognized for their potential in creating new materials with specific, desirable properties, such as conductive polymers. royal-chem.com The versatility of the pyrazole structure is also being applied in polymer chemistry and catalysis. ijrpr.com These derivatives can be used in the formulation of advanced materials, contributing to the development of polymers with enhanced thermal and mechanical properties for various industrial uses. chemimpex.com

The interest in pyrazole derivatives extends to their use in the manufacturing of dyes and plastics, such as pyrazolone (B3327878) dyes. royal-chem.com Research has also focused on the synthesis of pyrazole derivatives for their potential application in developing new materials. royal-chem.com

Investigation as Non-linear Optical (NLO) Materials

A significant area of research for pyrazole derivatives is in the field of non-linear optics (NLO). Organic molecules with large second-order nonlinearity are sought after for their potential in optical communication, information storage, and optical switching. arabjchem.org Pyrazole entities have been identified as potential nonlinear optical materials. researchgate.net

One study focused on a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which were synthesized and characterized. researchgate.netresearchgate.net The investigation into their optical nonlinearity revealed that specific compounds within this series are promising candidates for optical limiting applications. arabjchem.orgresearchgate.net For instance, compound 3c (4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid) and compound 3e (ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate) were identified as having potential for such applications. arabjchem.orgresearchgate.net The study, which used the open-aperture z-scan technique with 5 ns laser pulses at 532 nm, found that compound 3c, featuring a carboxylic acid group and an ester substituent, exhibited the highest nonlinearity. arabjchem.orgresearchgate.net Another series of pyrazoline derivatives with electron-accepting groups also showed high NLO responses. researchgate.net

Exploration in Chemo/Biosensor Technologies

The distinctive properties of pyrazoles make them valuable in the development of fluorescent dyes and labels, which are used in applications like biological staining and sensor development. jetir.org Some pyrazoline-based compounds have been synthesized to act as "turn off" fluorescent chemosensors. researchgate.net

For example, a new colorimetric chemosensor, Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate) (APHPES), was synthesized from a hybrid hydrazo/azo dye system. bohrium.com This sensor demonstrated the ability to detect Co2+, Zn2+, and Cu2+ at pH 7 through distinct color changes, and it acted as a selective sensor for copper ions at pH 5. bohrium.com The detection limits for these ions were found to be in the range of 0.59–0.98 μM, indicating high sensitivity. bohrium.com

Conclusion and Future Research Directions

Synthesis of Novel 5-ethyl-1-phenyl-1H-pyrazole Analogs

The synthesis of novel analogs based on the this compound core is a promising avenue for discovering compounds with enhanced or novel properties. A common and versatile method for the synthesis of 1,5-disubstituted pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). mdpi.comnih.gov For the synthesis of this compound analogs, this would typically involve the reaction of a substituted phenylhydrazine (B124118) with a β-diketone bearing an ethyl group.

One specific example of a closely related analog is 5-amino-3-ethyl-1-phenyl-1H-pyrazolo-4-carbonitrile. tandfonline.com Its synthesis involves a multi-component reaction, highlighting the potential for creating diverse analogs through efficient, one-pot procedures. tandfonline.com By modifying the starting materials, such as using different substituted phenylhydrazines or altering the β-dicarbonyl component, a wide library of novel this compound analogs can be generated. For instance, the use of various arylhydrazines can introduce different substituents on the phenyl ring at the 1-position, while modifications to the diketone can introduce functional groups at other positions of the pyrazole ring. mdpi.com

Emerging Methodologies for Enhanced Reactivity and Derivatization

To further explore the chemical space around the this compound scaffold, emerging derivatization methodologies that enhance reactivity are crucial. These methods allow for the introduction of various functional groups at specific positions on the pyrazole ring, leading to a diverse range of compounds for screening.

One such approach is direct C-H functionalization, which has become a powerful tool in organic synthesis for its atom economy and efficiency. mdpi.com This strategy can be employed to introduce substituents at the C4 position of the pyrazole ring, a position often targeted for modification to modulate biological activity. Another innovative approach is the use of polymer-supported reagents and solid-phase synthesis. These techniques facilitate the purification process and allow for the high-throughput synthesis of pyrazole libraries, accelerating the discovery of lead compounds.

Furthermore, methods like oxidative thio- or selenocyanation can be used to introduce sulfur or selenium-containing functional groups at the C4 position of the pyrazole core. beilstein-journals.org These functionalized pyrazoles can then serve as versatile intermediates for further transformations. beilstein-journals.org The development of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, from aminopyrazole precursors also represents an advanced derivatization strategy to create more complex and rigid molecular architectures with potentially enhanced biological activities. mdpi.comencyclopedia.pub

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling techniques are indispensable for understanding the structure-property relationships of this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 1,5-diarylpyrazole derivatives to model their inhibitory activity against enzymes like cyclooxygenase (COX). tandfonline.comacs.org These models help in identifying the key structural features that are crucial for biological activity.

Molecular docking studies are another powerful tool to predict the binding modes of pyrazole derivatives within the active sites of biological targets. For instance, docking studies have been used to elucidate the interactions of 1,5-diarylpyrazoles with the COX-1 and COX-2 enzymes, providing insights into their selectivity. acs.org Similarly, such studies have been performed on 1,5-diarylpyrazole derivatives as potential cannabinoid type-1 (CB1) receptor antagonists. nih.gov By applying these computational methods to this compound, researchers can rationally design new analogs with improved affinity and selectivity for specific biological targets. Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties and reactivity of the molecule, further guiding the design of new derivatives. researchgate.net

Prospects for Novel Biological Activities and Pharmacological Target Identification (In Vitro)

The pyrazole scaffold is a well-established pharmacophore present in numerous clinically used drugs. nih.gov Derivatives of 1,5-diarylpyrazoles have shown a wide spectrum of in vitro biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Specifically, novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. srce.hr Furthermore, various 1,5-diarylpyrazole derivatives have been investigated for their in vitro cytotoxic activity against a panel of cancer cell lines, with some compounds showing promising results. ekb.egekb.eg For example, a series of novel 1,5-diarylpyrazole carboxamide derivatives were evaluated against DLD, Hela, K-562, SUIT, and HepG-2 cancer cell lines, with one compound exhibiting significant cytotoxic effects. ekb.eg

Given these precedents, it is highly probable that novel analogs of this compound will exhibit interesting in vitro biological activities. Screening of a library of such compounds against a diverse panel of pharmacological targets, including kinases, G-protein coupled receptors, and various enzymes, could lead to the identification of new lead compounds for drug discovery. For instance, the structural similarity to known c-Jun N-terminal kinase (JNK) inhibitors suggests this as a potential target family. ekb.eg

Innovation in Materials Science Utilizing Pyrazole Derivatives

The unique photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science, particularly in the development of fluorescent materials. benthamdirect.comeurekaselect.comnih.govrsc.org The this compound scaffold can be functionalized to create novel fluorescent probes and chemosensors. rsc.org

The synthetic versatility of the pyrazole ring allows for the introduction of various fluorophores and chelating moieties, enabling the design of sensors for specific analytes such as metal ions, anions, and biologically relevant molecules. rsc.org These fluorescent pyrazole derivatives can be utilized in bioimaging applications to visualize biological processes in real-time. benthamdirect.comnih.govrsc.org The development of pyrazole-based materials with high quantum yields, photostability, and biocompatibility is an active area of research. nih.gov By strategically modifying the this compound core, it is possible to fine-tune the photophysical properties and create innovative materials for a range of applications, from diagnostics to smart materials.

Q & A

Q. What are the common synthetic routes for preparing 5-ethyl-1-phenyl-1H-pyrazole and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to carboxylic acid derivatives . Modifications, such as introducing ethyl or halogen substituents, are achieved via substitution reactions. For antimicrobial studies, derivatives are synthesized by incorporating halogens (e.g., fluorine or chlorine) at specific positions to enhance bioactivity .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals two crystallographically independent molecules in the asymmetric unit. Key features include:

- Bond lengths : C=O bonds at 1.283–1.286 Å, confirming keto tautomer dominance .

- Dihedral angles : Pyrazole and phenyl rings form angles of ~43°–47°, influencing molecular packing .

- Hydrogen bonding : Intermolecular N–H···O interactions create R₂²(8) ring motifs, stabilizing the crystal lattice .

Q. What spectroscopic techniques are used to confirm the structure of pyrazole derivatives?

- NMR : Assigns substituent positions (e.g., ethyl or phenyl groups) via chemical shifts.

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for keto forms) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does tautomerism in pyrazole derivatives influence their biological activity?

The keto-enol tautomerism affects binding to biological targets. For instance, the keto form (C=O bond length: 1.28 Å) in this compound may enhance interactions with enzymes like kinases or microbial proteins. Computational studies suggest the keto form is energetically favored, aligning with crystallographic data . Researchers must consider tautomeric stability when designing derivatives for antimicrobial or anti-inflammatory applications.

Q. What computational methods are employed to study electronic properties and reactivity?

- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (e.g., 4.5–5.0 eV for pyrazole-4-carboxylic acid derivatives), correlating with charge transfer and reactivity .

- Molecular docking : Simulates binding affinities to targets like p38 kinase or adenosine receptors, guiding SAR optimization .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization .

Q. How can structure-activity relationships (SAR) optimize pyrazole derivatives for antimicrobial applications?

- Halogen substitution : 4-Fluoro or 4-chloro groups enhance activity by increasing electronegativity and membrane permeability .

- Ethyl vs. methyl groups : Bulkier substituents (e.g., ethyl) improve lipophilicity, affecting bioavailability.

- Hybrid scaffolds : Combining pyrazole with triazole or thiazole rings broadens antimicrobial spectra .

Q. How is crystallographic disorder addressed in structural analyses of pyrazole derivatives?

In cases like ethyl group disorder (occupancy ratio 0.508:0.492), refinement software (e.g., SHELX) models alternative positions. Researchers must validate occupancy ratios against electron density maps and thermal parameters to ensure accuracy .

Methodological Considerations

Q. What strategies improve synthetic yields of this compound derivatives?

Q. How are hydrogen-bonding networks analyzed in pyrazole crystal structures?

Software like Mercury (CCDC) visualizes intermolecular interactions. For example, N–H···O bonds (2.8–3.0 Å) form dimers, which stack into 3D networks via π-π interactions. Quantifying these networks aids in predicting solubility and stability .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in biological activity data across studies?

Variations in microbial strains, assay conditions (e.g., pH, temperature), or purity levels (≥95% vs. crude products) can lead to conflicting results. Standardized protocols (CLSI guidelines) and HPLC purity validation are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.